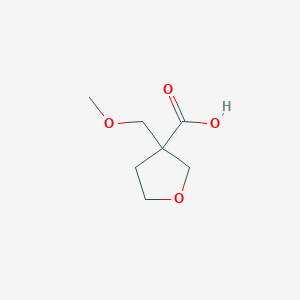

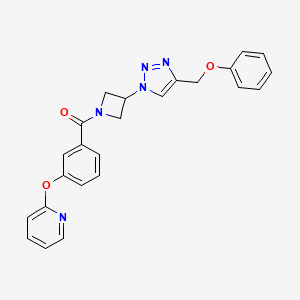

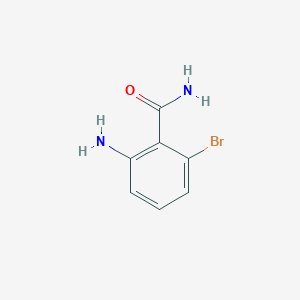

![molecular formula C14H23N3O2 B2609398 2-cyclopentyl-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide CAS No. 2097860-57-4](/img/structure/B2609398.png)

2-cyclopentyl-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-cyclopentyl-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products . For instance, a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles was achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis

The molecular structure of imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .科学的研究の応用

Corrosion Inhibition

Compounds with imidazoline structures, similar to the one mentioned, have been studied for their corrosion inhibition properties. For example, an experimental and theoretical study on imidazoline derivatives demonstrated their effectiveness as corrosion inhibitors for carbon steel in acid media. This research highlighted the importance of nitrogen atoms and the plane geometry of the heterocyclic ring in promoting coordination with the metal surface, which is relevant to the structural features of "2-cyclopentyl-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide" (Cruz, Martinez, Genescà, & García-Ochoa, 2004).

Antioxidant Activity

The synthesis and characterization of coordination complexes derived from pyrazole-acetamide have shown significant antioxidant activity. These complexes exhibit the ability to scavenge free radicals and possess ferric reducing antioxidant power. Given the structural similarities, derivatives of "this compound" could potentially exhibit similar antioxidant properties, which are valuable in materials science and pharmacology (Chkirate et al., 2019).

Antimicrobial and Antitumor Activities

Research into the synthesis and antimicrobial activities of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones reveals the potential of imidazole derivatives in developing new antimicrobial agents. The study outlines the process of synthesizing compounds with potential antimicrobial properties against various bacteria, which could be related to the activities of "this compound" derivatives (Sharma, Sharma, & Rane, 2004). Additionally, some novel heterocycles incorporating a thiadiazole moiety have been assessed for their insecticidal properties against cotton leafworm, indicating the potential for pest control applications (Fadda et al., 2017).

Catalysis

The use of imidazole-based acetamide derivatives as catalysts for alkene epoxidation has been documented, showcasing the utility of these compounds in synthetic chemistry, particularly in the formation of epoxides from alkenes using environmentally friendly oxidants like hydrogen peroxide. This application underscores the role of such compounds in green chemistry and catalysis (Serafimidou, Stamatis, & Louloudi, 2008).

作用機序

Target of Action

Imidazole derivatives are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific targets of these compounds can vary widely depending on their structure and the specific biological activity they exhibit.

Mode of Action

The mode of action of imidazole derivatives can also vary widely. For example, some imidazole derivatives might interact with bacterial cell walls to exert an antibacterial effect, while others might inhibit specific enzymes to exert an anti-inflammatory or antitumor effect .

Biochemical Pathways

Imidazole derivatives can affect a variety of biochemical pathways depending on their specific targets and modes of action. For example, an imidazole derivative that inhibits a specific enzyme might affect the biochemical pathway that the enzyme is involved in .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of imidazole derivatives can vary widely depending on their structure. Some imidazole derivatives might be well absorbed and distributed throughout the body, while others might be poorly absorbed or rapidly metabolized and excreted .

Result of Action

The molecular and cellular effects of imidazole derivatives can vary widely depending on their specific targets and modes of action. For example, an imidazole derivative that inhibits a specific enzyme might decrease the activity of that enzyme in cells, leading to changes in cellular function .

Action Environment

The action, efficacy, and stability of imidazole derivatives can be influenced by a variety of environmental factors, such as pH, temperature, and the presence of other compounds .

特性

IUPAC Name |

2-cyclopentyl-N-[2-(2-imidazol-1-ylethoxy)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O2/c18-14(11-13-3-1-2-4-13)16-6-9-19-10-8-17-7-5-15-12-17/h5,7,12-13H,1-4,6,8-11H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXPKOZHSGLQSSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)NCCOCCN2C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

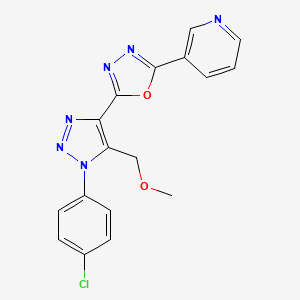

![6-(2-methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2609315.png)

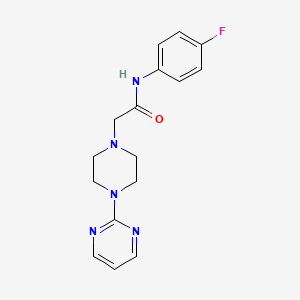

![N-(3,4-Dimethylphenyl)-4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxamide](/img/structure/B2609322.png)

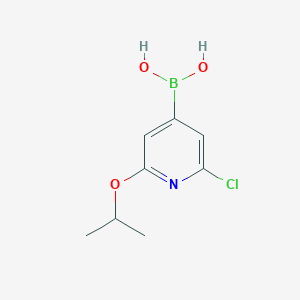

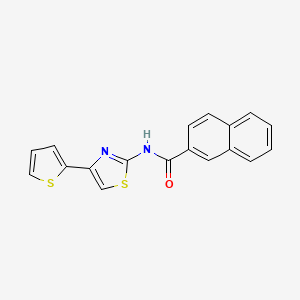

![2-chloro-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide](/img/structure/B2609330.png)